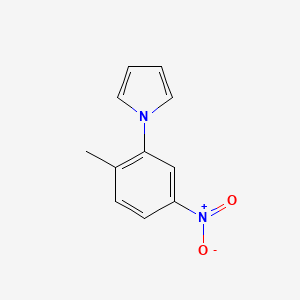

1-(2-methyl-5-nitrophenyl)-1H-pyrrole

Descripción general

Descripción

1-(2-methyl-5-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by a pyrrole ring substituted with a 2-methyl-5-nitrophenyl group. Heterocyclic compounds like this compound are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-methyl-5-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C10H9N3O2

Molecular Weight : 189.20 g/mol

IUPAC Name : 1-(2-methyl-5-nitrophenyl)-1H-pyrrole

The compound features a pyrrole ring substituted with a nitrophenyl group, which contributes to its reactivity and biological properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism is believed to involve disruption of bacterial cell wall synthesis, leading to cell death.

- Anti-inflammatory Effects : Research indicates that the compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers studied the anti-inflammatory effects of this compound in animal models. The results showed a significant reduction in edema and inflammatory markers when administered at a dose of 10 mg/kg body weight .

| Inflammatory Marker | Control Group (pg/mL) | Treated Group (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 100 |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound indicates that modifications to the nitrophenyl group can significantly affect its biological activity. Electron-donating groups on the aromatic ring enhance its reactivity and biological efficacy, while steric hindrance can influence binding affinity to targets.

Mecanismo De Acción

The mechanism of action of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole involves its interaction with various molecular targets. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage DNA, proteins, and other cellular components. This mechanism is similar to that of other nitroaromatic compounds, which are known for their antibacterial and antiprotozoal activities.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine: Exhibits similar antibacterial properties.

N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidinamine: Used in the synthesis of pharmaceuticals.

2-methyl-5-nitrophenylguanidine: Known for its use in the synthesis of various heterocyclic compounds.

Uniqueness

1-(2-methyl-5-nitrophenyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Actividad Biológica

1-(2-Methyl-5-nitrophenyl)-1H-pyrrole is a heterocyclic compound notable for its diverse biological activities. Its structure includes a pyrrole ring substituted with a 2-methyl-5-nitrophenyl group, which significantly influences its reactivity and interactions within biological systems. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in antibacterial and anticancer domains.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been utilized in the synthesis of various derivatives, including 1,3-disubstituted pyrrolidinone derivatives that demonstrate potent antibacterial effects. For instance, derivatives such as 1-(2-methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide have shown Minimum Inhibitory Concentration (MIC) values of 7.8 µg/mL against Pseudomonas aeruginosa and 15.6 µg/mL against Listeria monocytogenes .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-(2-methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide | 7.8 | P. aeruginosa |

| 1-(2-methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide | 15.6 | L. monocytogenes |

The biological activity of this compound is largely attributed to its interaction with nitroreductases, enzymes that catalyze the reduction of nitro groups. This reduction leads to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins, influencing cellular metabolism and potentially leading to oxidative stress and cellular damage .

Anticancer Activity

Studies have also explored the anticancer potential of pyrrole derivatives, including those derived from this compound. Certain derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For example, some synthesized compounds demonstrated strong inhibition of cancer cell growth at nanomolar concentrations .

Synthesis and Evaluation

A study reported the synthesis of various pyrrole derivatives using this compound as a precursor. The resulting compounds were evaluated for their antibacterial activity against multiple bacterial strains, revealing promising results that warrant further investigation .

Comparative Studies

Comparative studies highlight the unique biological interactions of this compound relative to structurally similar compounds. For instance, while other nitrophenylpyrroles exhibit varying levels of reactivity and biological activity, the specific substitution pattern in this compound contributes to its distinct pharmacological profile .

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methyl-5-nitrophenylpyrrole | Pyrrole ring with a nitrophenyl substituent | Similar reactivity but different biological activity |

| 3-Nitro-1H-pyrrole | Nitro group at position 3 | Different substitution pattern affects reactivity |

| 4-Nitrophenylpyrrole | Nitro group at position 4 | Distinct electronic properties due to position of nitro group |

Propiedades

IUPAC Name |

1-(2-methyl-5-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-9-4-5-10(13(14)15)8-11(9)12-6-2-3-7-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBOAUNBXJQBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538039 | |

| Record name | 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94009-16-2 | |

| Record name | 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.